
4H-1-Benzopyran-2-carboxylic acid
Overview
Description
4H-1-Benzopyran-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Activities and Synthesis
4H-1-Benzopyran-2-carboxylic acid derivatives, particularly the 4-oxo-4H-1-benzopyran-3-carboxylic acids, have been identified for their interesting pharmacological activities. These compounds can be synthesized through various methods, demonstrating their potential in pharmacological research and development. The oxidation of 4-oxo-4H-1-benzopyran-3-carboxaldehydes, a critical step in the synthesis of these compounds, has been explored for improved yield and efficiency (Machida et al., 1981).
Antiallergic Properties
Some derivatives of this compound, such as 4H,5H-pyrano[3,2-c][1]benzopyran-4-one and 1,4-dihydro-5h-[1]benzothiopyrano[4,3-b]pyridin-4-one, have shown promising results in inhibiting rat passive cutaneous anaphylaxis, indicating potential antiallergic properties. These findings suggest their utility in developing new antiallergic agents (Philipp et al., 1980).
Synthesis of Biologically Active Compounds
This compound derivatives serve as precursors in synthesizing a wide range of heterocyclic systems, many exhibiting broad biological activities. This includes anti-mutagenicity, cytotoxicity, inhibition of thymidine phosphorylase, and anti-HIV activity. The extensive study of these derivatives has contributed significantly to medicinal chemistry (Sepay & Dey, 2014).
Antioxidant Activity
The 4-methylcoumarins, derivatives of this compound, have been synthesized and tested for their antioxidant properties. These compounds showed significant radical-scavenging and reducing power abilities, comparable to known antioxidants, indicating their potential for therapeutic use and food preservation (Ćavar et al., 2009).
Application in Photographic Systems
Derivatives of this compound, such as 1,3,3-trimethylspiro[indoline-2,2′-benzopyran]-8′-carboxylic acid, exhibit photoreversible color changes in organic solvents. These properties are particularly interesting for photographic systems, where reverse photochromism has been observed under specific conditions (Shimizu et al., 1969).
Analytical Reagents in Metal Ion Determination
4H-1-Benzopyran derivatives are widely used as analytical reagents for the spectrophotometric determination of various transition metal ions. Their importance as complexing agents in analytical chemistry highlights their versatility and efficiency in detecting and quantifying metal ions (Agnihotri et al., 2016).
Mechanism of Action
Target of Action
4H-Chromene-2-carboxylic acid, also known as 4H-1-Benzopyran-2-carboxylic acid, primarily targets mast cells . Mast cells play a crucial role in allergic reactions and inflammatory processes by releasing histamine and other mediators .
Mode of Action
The compound inhibits the degranulation of mast cells , preventing the release of histamine and other inflammatory mediators. This action helps in reducing allergic responses and inflammation .
Biochemical Pathways
By inhibiting mast cell degranulation, 4H-Chromene-2-carboxylic acid affects the histamine release pathway . This inhibition leads to a decrease in the downstream effects of histamine, such as vasodilation, increased vascular permeability, and smooth muscle contraction .
Pharmacokinetics
The pharmacokinetics of 4H-Chromene-2-carboxylic acid involve its absorption, distribution, metabolism, and excretion (ADME) properties:
These properties impact its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of 4H-Chromene-2-carboxylic acid include a reduction in histamine release , leading to decreased allergic and inflammatory responses. This results in alleviation of symptoms such as itching, swelling, and bronchoconstriction .
Action Environment
Environmental factors such as pH, temperature, and presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, extreme pH levels or high temperatures might degrade the compound, reducing its effectiveness. Additionally, interactions with other medications or chemicals can alter its pharmacokinetics and pharmacodynamics .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4H-1-Benzopyran-2-carboxylic acid plays a significant role in various biochemical reactions. It acts as an inhibitor of monoamine oxidase A and B, enzymes that are crucial in the metabolism of neurotransmitters . Additionally, it functions as a novel type of tyrosine phosphatase 1B inhibitor, which is involved in the regulation of insulin signaling pathways . The interactions of this compound with these enzymes highlight its potential in modulating biochemical pathways related to neurotransmission and insulin regulation.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in insulin signaling due to its inhibition of tyrosine phosphatase 1B . This inhibition can lead to enhanced insulin sensitivity and glucose uptake in cells. Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in metabolic regulation . Its impact on cellular metabolism includes alterations in glucose and lipid metabolism, making it a compound of interest for metabolic research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. Its inhibition of monoamine oxidase A and B involves binding to the active sites of these enzymes, preventing the breakdown of neurotransmitters . Similarly, its inhibition of tyrosine phosphatase 1B involves binding to the enzyme’s active site, leading to reduced dephosphorylation of insulin receptor substrates . These molecular interactions result in the modulation of signaling pathways and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can influence cellular processes . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on insulin signaling and metabolic regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin sensitivity and glucose uptake without adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase A and B, and tyrosine phosphatase 1B, influencing the metabolism of neurotransmitters and insulin signaling . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s solubility in alcohol and ammonium hydroxide facilitates its absorption and distribution . Studies have shown that this compound can accumulate in tissues involved in metabolic regulation, such as the liver and adipose tissue .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors . Post-translational modifications and targeting signals direct this compound to these compartments, facilitating its role in metabolic regulation and gene expression .
Properties
IUPAC Name |
4H-chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,6H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKQSHDKCBTWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(OC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60986477 | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60986477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67283-74-3 | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67283-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzopyran-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067283743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60986477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[5,8-bis[3-[acetyl(hydroxy)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide](/img/structure/B1234748.png)

![(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-[4-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1234751.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide](/img/structure/B1234752.png)
![Calcium;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate](/img/structure/B1234753.png)


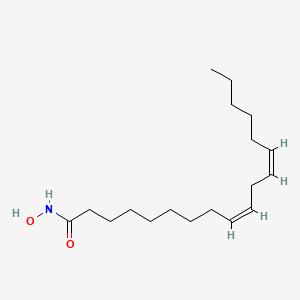
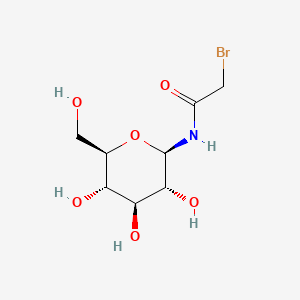
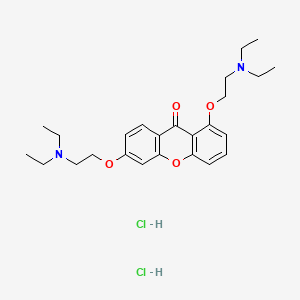
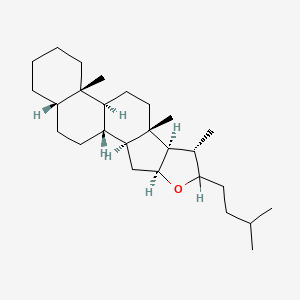
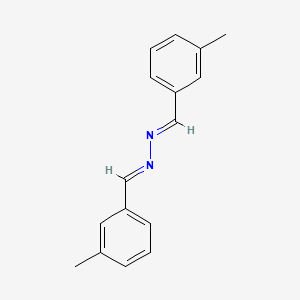
![6-methyl-N-[(E)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B1234770.png)
![(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1234772.png)
